molecular formula C17H16FN5O3 B2846128 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-83-4

2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2846128
CAS No.: 897614-83-4
M. Wt: 357.345
InChI Key: KXYGQQNLVUXULS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, including the formation of the fluorophenoxy intermediate and the subsequent coupling with the tetrazole derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows for interactions with biological targets, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of its interactions with specific molecular targets.

    Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy and tetrazole groups play crucial roles in binding to these targets, potentially modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

When compared to other compounds with similar structures, 2-(2-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-13-8-6-12(7-9-13)23-16(20-21-22-23)10-19-17(24)11-26-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGQQNLVUXULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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